2-Hydroxy-2-phenylethanimidamide hydrochloride

Vue d'ensemble

Description

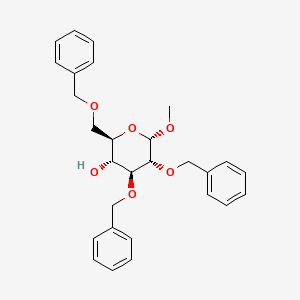

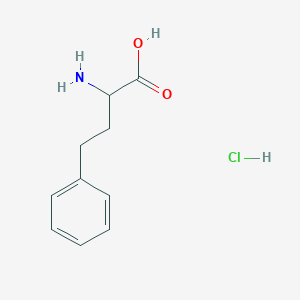

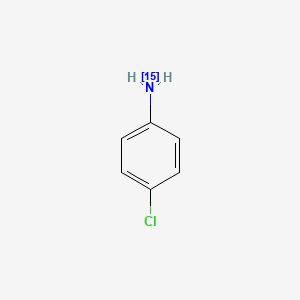

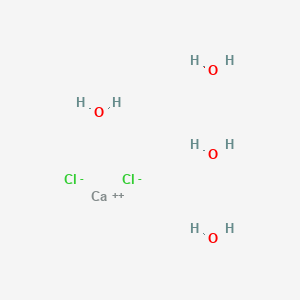

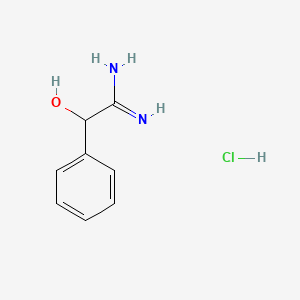

2-Hydroxy-2-phenylethanimidamide hydrochloride is an organic compound with the empirical formula C8H11ClN2O . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

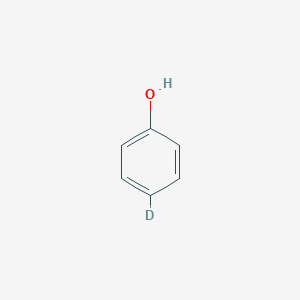

The molecular structure of 2-Hydroxy-2-phenylethanimidamide hydrochloride can be represented by the SMILES stringCl.NC(=N)C(O)c1ccccc1 . The molecular weight of the compound is 186.64 . Physical And Chemical Properties Analysis

2-Hydroxy-2-phenylethanimidamide hydrochloride is a solid substance . Its empirical formula is C8H11ClN2O, and it has a molecular weight of 186.64 .Applications De Recherche Scientifique

Biological Relevance of Phenylethanoid Glycosides and Iridoids

Phenylethanoid glycosides (PhGs) and iridoids, two vast groups of water-soluble secondary metabolites distributed widely across the plant kingdom, are known for their significant biological activities. The purification of these compounds has traditionally been challenging due to their strong adsorption onto solid supports during separation. Countercurrent separation (CCS) emerges as a liquid–liquid based technology alternative, overcoming issues associated with solid-phase adsorbents. This method has successfully isolated various specialized plant metabolites, including PhGs and iridoids, highlighting its utility in the efficient and effective separation of biologically active compounds from complex mixtures (Luca et al., 2019).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) exhibit significant antioxidant properties, which have been extensively studied for their in vitro activity. These compounds' structure-activity relationships (SARs) have been explored to generate more potent antioxidant molecules. The presence of an unsaturated bond in the side chain and specific modifications to the aromatic ring and carboxylic function are crucial for their antioxidant activity. This review also addresses the physicochemical properties influencing antioxidant activity and the pro-oxidant effect of HCAs in some test systems, suggesting that HCAs' optimization could yield potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications and Safety of Hydroxychloroquine

Hydroxychloroquine (HCQ) is primarily known for its use in treating autoimmune diseases like systemic lupus erythematosus (SLE). It is effective in reducing the risk of flares, allowing steroid dosage reduction, reducing organ damage, and preventing the thrombotic effects of anti-phospholipid antibodies. Despite its general safety and prescription to pregnant women, caution is necessary to prevent retinopathy, a serious complication of prolonged use. This review highlights HCQ's advantages in treating mild SLE, lupus patients with organ involvement, and pregnant women, emphasizing its low cost and few side effects (Ponticelli & Moroni, 2017).

Safety and Hazards

The safety data sheet for 2-Hydroxy-2-phenylethanimidamide hydrochloride indicates that it is classified as a long-term (chronic) aquatic hazard (Category 2, H411) . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-2-phenylethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXYGXCTLPHWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=N)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947308 | |

| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-phenylethanimidamide hydrochloride | |

CAS RN |

24440-16-2 | |

| Record name | Benzeneethanimidamide, α-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24440-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.